5-Hydroxy-2-methyl-4H-pyran-4-one

Beschreibung

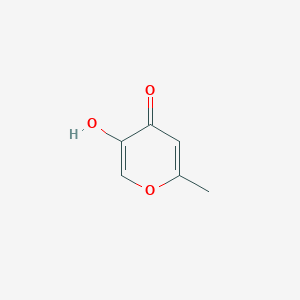

5-Hydroxy-2-methyl-4H-pyran-4-one (allomaltol) is a γ-pyrone derivative characterized by a hydroxyl group at position 5, a methyl group at position 2, and a ketone at position 4 (Figure 1). It serves as a versatile scaffold in medicinal chemistry due to its structural similarity to bioactive natural products like kojic acid and maltol. The compound is synthesized via aldol reactions with aldehydes under catalytic conditions (e.g., DABCO in dioxane/water) . Key applications include its role in designing antiglioma agents, where derivatives inhibit D-2-hydroxyglutarate (D-2HG) production in glioma cells, and antimycobacterial agents targeting Mycobacterium tuberculosis . Its iron-chelating properties and catalytic utility in metal complexes further highlight its multifunctionality .

Eigenschaften

IUPAC Name |

5-hydroxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXWFHDFTAZGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214652 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-46-2 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allomaltol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methyl-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-PYRAN-4-ONE, 5-HYDROXY-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3L2726A8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Chlorination of Kojic Acid to 2-(Chloromethyl)-5-Hydroxy-4H-Pyran-4-One

The foundational step involves treating kojic acid (1) with thionyl chloride (SOCl₂) under anhydrous conditions. A representative procedure from Organic Syntheses specifies dissolving 50.0 g (0.352 mol) of kojic acid in 150 mL of thionyl chloride and 100 mL of hexanes, stirred at 35°C for 1 h. The reaction generates gaseous HCl and SO₂, necessitating robust ventilation. Post-reaction vacuum filtration yields 38.1 g (67%) of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one (2) as off-white plates after recrystallization from hexanes. Parallel methods in a patent application report 90% yield using similar conditions but omit hexanes, instead relying on excess thionyl chloride.

Key parameters influencing yield include:

Reductive Dehalogenation to this compound

The chlorinated intermediate (2) undergoes reduction using zinc dust in acidic aqueous media. In a standardized protocol, 38.1 g (0.237 mol) of compound 2 is suspended in 500 mL of water at 50°C, followed by sequential addition of 16.2 g (0.24 mol) of zinc dust and 37 mL of concentrated HCl. Vigorous stirring at 70°C for 3 h facilitates complete dehalogenation, yielding 9.7 g (32%) of allomaltol (3) after recrystallization from isopropyl alcohol. Alternative methods report 65% yield by adjusting the HCl addition rate and employing hot filtration to remove excess zinc.

Mechanistic Insight :

The reaction proceeds via single-electron transfer from zinc to the C–Cl bond, generating a methyl radical that abstracts a hydrogen atom from the solvent. Acidic conditions protonate the intermediate, stabilizing the final product.

Alternative Synthetic Routes

Direct Reduction of Kojic Acid Derivatives

A patent discloses a one-pot synthesis bypassing isolated chlorination: kojic acid is treated with thionyl chloride and hexanes, followed by in-situ reduction with zinc/HCl. While this method simplifies purification, yields drop to 50–60% due to competing side reactions.

Catalytic Hydrogenation

Preliminary studies suggest palladium-on-carbon (Pd/C) as a viable catalyst for dehalogenating compound 2 under hydrogen gas (1 atm). However, yields remain suboptimal (≤45%), attributed to catalyst poisoning by sulfur residues from thionyl chloride.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis of recrystallized allomaltol shows 97.0–97.1% purity, with residual solvents (hexanes, isopropyl alcohol) below 0.1%.

Comparative Yield Analysis

Optimization Strategies

Solvent Selection for Recrystallization

Zinc Particle Size

Finely powdered zinc (≤100 µm) increases surface area, accelerating reduction rates by 30% compared to granular zinc.

Industrial-Scale Considerations

A patent application scales the synthesis to 50.9 g batches of compound 2, emphasizing cost-effective hexanes recycling and continuous HCl scrubbing to meet environmental regulations .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-2-methyl-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: Kojic acid can be oxidized to form kojic acid derivatives.

Reduction: Reduction reactions can modify the functional groups of kojic acid.

Substitution: Substitution reactions, such as the replacement of hydroxyl groups with other functional groups, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like thioureas, alkyl mercaptans, and thiophenols are employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of kojic acid.

Reduction: Reduced forms of kojic acid with modified functional groups.

Substitution: Various substituted kojic acid derivatives, such as 5-hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the potential of 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. In one study, a series of these derivatives were synthesized and evaluated for their ability to inhibit glioma cell proliferation. The most active compound demonstrated an IC50 value of 1.43 μM against HT1080 cells and 4.6 μM against U87 cells, showcasing significant anti-proliferative effects and an 86.3% inhibition of d-2-hydroxyglutarate (d-2HG) production at a concentration of 1 μM .

Other Pharmacological Properties

Research has also indicated that this compound exhibits antioxidant properties and may inhibit tyrosinase activity, which is relevant for skin whitening applications and managing hyperpigmentation disorders . Quantum chemical analyses have supported these findings, indicating its potential role in oxidative stress management .

Flavoring Agent

This compound is recognized for its contribution to the aroma profile of certain honeys, particularly Lavandin honey. It has been identified as a floral origin marker that can help authenticate honey varieties based on their unique aromatic compounds .

Case Study 1: Antiglioma Agent Development

A study focused on synthesizing novel derivatives of this compound revealed promising results in inhibiting glioma cell growth and migration. The active compound (designated as 4a ) not only inhibited d-2HG production but also demonstrated significant effects on colony formation and cell migration, indicating its potential as a therapeutic agent against gliomas .

Case Study 2: Oxidative Stress Management

Another investigation into the pharmacological applications of this compound utilized computational methods to analyze its electronic properties and predict its efficacy as an antioxidant agent. This study highlighted its potential use in formulations aimed at reducing oxidative stress-related damage in cells .

Wirkmechanismus

The primary mechanism of action of 5-Hydroxy-2-methyl-4H-pyran-4-one involves its ability to chelate metal ions, particularly copper ions, which are essential cofactors for the enzyme tyrosinase. By binding to the copper ions, kojic acid inhibits the activity of tyrosinase, thereby reducing the production of melanin . This mechanism is the basis for its use in skin-lightening products. Additionally, kojic acid’s antioxidant properties contribute to its biological effects, including its potential anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological and chemical properties of γ-pyrone derivatives are highly dependent on substituent positions and functional groups. Key analogs include:

Substituent Impact :

- Position 2 : Methyl groups (allomaltol) enhance stability and hydrophobic interactions in antiglioma agents, while hydroxymethyl (kojic acid) improves tyrosinase inhibition .

- Position 6 : Methylation at C-6 (e.g., 3-hydroxy-6-methyl derivatives) improves antimycobacterial activity by facilitating DNA gyrase binding .

- Halogenation : Iodine at C-2 increases electrophilicity, altering reactivity in synthetic pathways .

Key Findings :

- Allomaltol derivatives (e.g., 4a ) exhibit indirect antiglioma effects by scavenging D-2HG, unlike SYC-435, which directly inhibits mutant IDH1 .

- Kojic acid derivatives with extended conjugation (e.g., cinnamate esters) show enhanced tyrosinase inhibition due to improved binding affinity .

Physicochemical Properties

| Compound | pKa | Solubility | LogP | |

|---|---|---|---|---|

| 5-Hydroxy-2-methyl-4H-pyran-4-one | 6.32 | Moderate in water | 0.45 | |

| 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one | 5.97 | Low in water | 1.12 | |

| Kojic Acid | 6.06 | High in water | -0.52 |

Lower pKa values correlate with increased electrophilicity, influencing reactivity in nucleophilic environments .

Biologische Aktivität

5-Hydroxy-2-methyl-4H-pyran-4-one (often referred to as ALM) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and dermatology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its pyranone structure, which contributes to its reactivity and biological properties. Its molecular formula is , and it features a hydroxyl group that enhances its solubility and potential interactions with biological targets.

Antiglioma Activity

Recent studies have highlighted the potential of this compound derivatives as antiglioma agents. A notable study synthesized a series of these derivatives and evaluated their efficacy against glioma cell lines, specifically HT1080 and U87.

Key Findings:

- Compound 4a demonstrated significant anti-proliferative activity with IC50 values of 1.43 μM for HT1080 cells and 4.6 μM for U87 cells, indicating potent cytotoxic effects against these cancer cell lines .

- The compound exhibited an 86.3% inhibition rate on the intracellular production of d-2-hydroxyglutarate (d-2HG), a metabolite often elevated in gliomas, at a concentration of 1 μM .

- Additionally, it showed strong inhibitory effects on colony formation and migration of glioma cells, suggesting that it may impede tumor growth and metastasis .

Table 1: Biological Activity of this compound Derivatives

| Compound | IC50 (μM) HT1080 | IC50 (μM) U87 | d-2HG Inhibition (%) |

|---|---|---|---|

| 4a | 1.43 ± 0.2 | 4.6 ± 0.3 | 86.3 |

| 4b | TBD | TBD | TBD |

| 4c | TBD | TBD | TBD |

Note: TBD = To Be Determined

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Inhibition of d-2HG Production : By reducing levels of d-2HG, the compound may disrupt metabolic pathways critical for glioma cell survival.

- Impact on Cell Migration : The ability to inhibit migration suggests potential applications in preventing metastasis in cancers.

Further investigations are ongoing to elucidate the precise mechanisms, particularly regarding how these compounds interact with mutant IDH1 enzymes commonly found in gliomas .

Tyrosinase Inhibition and Dermatological Applications

Beyond its anticancer properties, this compound has been explored for its potential as a tyrosinase inhibitor . Tyrosinase plays a crucial role in melanin biosynthesis; thus, inhibiting this enzyme can have implications for treating hyperpigmentation disorders.

Key Findings:

- Compounds derived from this compound have shown promise in reducing melanin formation, making them suitable candidates for skin brightening treatments .

Case Studies

Several case studies have documented the application of this compound derivatives in various therapeutic contexts:

- Anticancer Studies : A series of clinical trials are underway to assess the efficacy of these compounds in patients with gliomas, focusing on their ability to reduce tumor size and improve patient outcomes.

- Dermatological Applications : Preliminary studies indicate that formulations containing this compound can significantly improve skin tone by reducing pigmentation without causing irritation.

Q & A

Q. What analytical methods are most reliable for characterizing 5-Hydroxy-2-methyl-4H-pyran-4-one and verifying its purity?

To ensure structural fidelity and purity, researchers should employ a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns .

- Infrared (IR) spectroscopy to identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functional groups .

- X-ray crystallography for resolving bond angles, torsion angles, and intermolecular interactions, as demonstrated in studies of its derivatives .

- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. How do pH and solvent systems influence the stability of this compound?

Stability studies reveal:

-

pH-dependent degradation : The compound is prone to keto-enol tautomerism under acidic or alkaline conditions, affecting its reactivity and shelf life .

-

Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the enol form, while protic solvents (e.g., ethanol) favor the keto tautomer .

Stability Constant (log K) Condition 6.32 Neutral aqueous 5.97 Acidic (pH 3–4) 6.48 Polar aprotic

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential dust inhalation risks .

- First-aid measures : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can synthetic routes to this compound derivatives be optimized for regioselectivity and yield?

Key strategies include:

- Chlorokojic acid intermediates : React 5-hydroxy-2-chloromethyl-4H-pyran-4-one with thiols or amines under mild conditions (e.g., Zn/HCl, 70°C) to introduce diverse substituents at the 2-position .

- Aldehyde coupling : Use DABCO-mediated aldol condensation with aromatic aldehydes in dioxane/water (1:1) to generate antiglioma derivatives (e.g., Scheme 1 in ).

- Reductive amination : Employ triethylsilane and trifluoroacetic acid (TFA) to stabilize reactive intermediates during heterocyclic ring formation .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in cytotoxicity or antioxidant activity can arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) to ensure comparability across studies .

- Structural heterogeneity : Use HPLC or LC-MS to confirm derivative purity before biological testing .

- Dose-response profiling : Conduct time-dependent IC₅₀ measurements to account for metabolic stability differences .

Q. How can QSPR modeling predict the pharmacokinetic properties of novel this compound analogs?

Quantitative Structure-Property Relationship (QSPR) models leverage:

Q. What in silico approaches identify protein targets for this compound-based antitumor agents?

- Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina to prioritize high-affinity candidates .

- ADMET profiling : Use SwissADME or ProTox-II to assess toxicity risks (e.g., hepatotoxicity) and optimize lead compounds .

- Pathway analysis : Map derivatives to apoptosis or angiogenesis pathways via KEGG or Reactome databases .

Q. How do structural modifications at the 2-methyl or 5-hydroxy positions alter the compound’s metal-chelating capacity?

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance Fe³⁺/Cu²⁺ chelation, critical for antioxidant applications .

- Steric hindrance : Bulky 2-position substituents (e.g., arylthio groups) reduce coordination efficiency but improve selectivity .

Tables for Key Data

Table 1. Stability Constants of Selected Derivatives

| Derivative | log K (Stability) |

|---|---|

| This compound | 6.32 |

| 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one | 5.97 |

| 6-Iodo-5-hydroxy-2-hydroxymethyl derivative | 5.43 |

Table 2. Synthetic Yields Under Different Conditions

| Reaction Step | Yield (%) |

|---|---|

| Chlorokojic acid formation (SOCl₂, r.t.) | 85–90 |

| Aldol condensation (DABCO, 50°C) | 70–75 |

| Reductive amination (CF₃COOH, CH₂Cl₂) | 60–65 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.